molecular formula C22H19N3O3S B11166472 N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

Cat. No.: B11166472
M. Wt: 405.5 g/mol
InChI Key: YMEZLLQPJFIRMK-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a complex organic compound that features an indole ring, a benzamide group, and a phenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require elevated temperatures and the use of Brønsted or Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2,3-diones, while reduction of the benzamide group may produce primary amines.

Scientific Research Applications

N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The indole ring can bind to various enzymes or receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide
  • N-(1H-indol-2-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

Uniqueness

N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is unique due to the position of the indole ring and the specific arrangement of functional groups. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

4-(benzenesulfonamidomethyl)-N-(1H-indol-6-yl)benzamide

InChI

InChI=1S/C22H19N3O3S/c26-22(25-19-11-10-17-12-13-23-21(17)14-19)18-8-6-16(7-9-18)15-24-29(27,28)20-4-2-1-3-5-20/h1-14,23-24H,15H2,(H,25,26)

InChI Key

YMEZLLQPJFIRMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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